

# An In-Depth Technical Guide to 1-(Chloromethyl)-2,4,5-trimethylbenzene

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## Compound of Interest

Compound Name: 1-(Chloromethyl)-2,4,5-trimethylbenzene

Cat. No.: B078109

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(Chloromethyl)-2,4,5-trimethylbenzene**, a versatile chemical intermediate. This document details its chemical identifiers, physical and chemical properties, experimental protocols for its synthesis and key reactions, and its relevance in various research and development applications.

## Chemical Identifiers and Properties

**1-(Chloromethyl)-2,4,5-trimethylbenzene**, also known as 2,4,5-trimethylbenzyl chloride, is a substituted aromatic hydrocarbon. Its unique structure, featuring a chloromethyl group and three methyl groups on the benzene ring, makes it a valuable reagent in organic synthesis.

Table 1: Chemical Identifiers for **1-(Chloromethyl)-2,4,5-trimethylbenzene**[\[1\]](#)

Identifier	Value
CAS Number	10340-77-9
Molecular Formula	C <sub>10</sub> H <sub>13</sub> Cl
Molecular Weight	168.66 g/mol
IUPAC Name	1-(Chloromethyl)-2,4,5-trimethylbenzene
Synonyms	2,4,5-Trimethylbenzyl chloride
InChI	InChI=1S/C10H13Cl/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,6H2,1-3H3
InChI Key	YHMFTAUYOLECGZ-UHFFFAOYSA-N
SMILES	<chem>Cc1cc(C)c(CCl)cc1C</chem>

Table 2: Physicochemical Properties of **1-(Chloromethyl)-2,4,5-trimethylbenzene**[\[2\]](#)

A variety of physicochemical properties for **1-(Chloromethyl)-2,4,5-trimethylbenzene** have been calculated and are presented below. These values are essential for designing reaction conditions and for understanding the compound's behavior in different environments.

Property	Value	Unit	Source
Standard Gibbs free energy of formation ( $\Delta_f G^\circ$ )	104.91	kJ/mol	Joback Calculated Property
Enthalpy of formation at standard conditions ( $\Delta_f H^\circ_{\text{gas}}$ )	-63.35	kJ/mol	Joback Calculated Property
Enthalpy of fusion at standard conditions ( $\Delta_{\text{fus}} H^\circ$ )	18.73	kJ/mol	Joback Calculated Property
Enthalpy of vaporization at standard conditions ( $\Delta_{\text{vap}} H^\circ$ )	46.50	kJ/mol	Joback Calculated Property
Log10 of Water solubility in mol/l ( $\log_{10} WS$ )	-3.93	Crippen Calculated Property	Crippen Calculated Property
Octanol/Water partition coefficient ( $\log P_{\text{oct/wat}}$ )	3.351	Crippen Calculated Property	
McGowan's characteristic volume ( $McVol$ )	140.240	ml/mol	McGowan Calculated Property
Critical Pressure ( $P_c$ )	2687.42	kPa	Joback Calculated Property
Normal Boiling Point Temperature ( $T_{\text{boil}}$ )	507.25	K	Joback Calculated Property
Critical Temperature ( $T_c$ )	721.45	K	Joback Calculated Property
Normal melting (fusion) point ( $T_{\text{fus}}$ )	296.36	K	Joback Calculated Property

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Non-polar retention  
indices (Inp)

1335.00

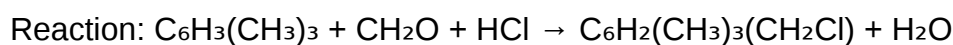
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## Experimental Protocols

### Synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene

The primary method for the synthesis of **1-(Chloromethyl)-2,4,5-trimethylbenzene** is the Blanc chloromethylation of 1,2,4-trimethylbenzene (pseudocumene).<sup>[3]</sup> This electrophilic aromatic substitution reaction involves the introduction of a chloromethyl group onto the aromatic ring.



#### Detailed Methodology:

- Reactants: 1,2,4-trimethylbenzene (pseudocumene), paraformaldehyde, and a source of hydrogen chloride (e.g., concentrated hydrochloric acid or gaseous HCl).
- Catalyst: A Lewis acid, most commonly zinc chloride ( $\text{ZnCl}_2$ ), is used to facilitate the reaction.<sup>[3]</sup>
- Solvent: The reaction can be carried out in a suitable inert solvent, such as a halogenated hydrocarbon.
- Procedure:
  - To a stirred solution of 1,2,4-trimethylbenzene and paraformaldehyde in the chosen solvent, the Lewis acid catalyst is added portion-wise.
  - Hydrogen chloride is then introduced, either as a gas or in the form of concentrated hydrochloric acid, while maintaining the reaction temperature, typically between 60-80 °C.
  - The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC).

- Upon completion, the reaction mixture is cooled and quenched by the addition of water or a dilute aqueous acid.
- The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
- The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield **1-(Chloromethyl)-2,4,5-trimethylbenzene**.

Note on Regioselectivity: The chloromethylation of 1,2,4-trimethylbenzene can lead to a mixture of isomers due to the directing effects of the three methyl groups. Careful control of reaction conditions is necessary to maximize the yield of the desired **1-(chloromethyl)-2,4,5-trimethylbenzene** isomer.<sup>[3]</sup>

## Key Reactions of 1-(Chloromethyl)-2,4,5-trimethylbenzene

**1-(Chloromethyl)-2,4,5-trimethylbenzene** is a valuable intermediate for the synthesis of a variety of downstream products, primarily through nucleophilic substitution reactions at the benzylic carbon.

This compound readily reacts with primary and secondary amines to form N-(2,4,5-trimethylbenzyl) substituted amines, which are important building blocks in medicinal chemistry.<sup>[3]</sup>



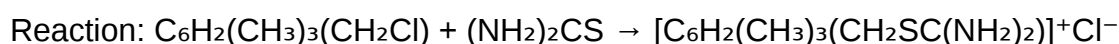
Detailed Methodology:

- Reactants: **1-(Chloromethyl)-2,4,5-trimethylbenzene** and a primary or secondary amine.
- Base: A base, such as triethylamine or potassium carbonate, is typically added to neutralize the hydrochloric acid byproduct.<sup>[3]</sup>
- Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is commonly used.

- Procedure:
  - The amine and the base are dissolved in the chosen solvent.
  - **1-(Chloromethyl)-2,4,5-trimethylbenzene** is added to the solution, often dropwise, at room temperature or with gentle heating.
  - The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
  - The reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
  - The organic extracts are combined, washed, dried, and concentrated.
  - The crude product is purified by column chromatography or recrystallization.

A convenient method for preparing 2,4,5-trimethylbenzyl thioethers involves a two-step process starting with the formation of an S-(2,4,5-trimethylbenzyl)isothiuronium chloride salt.[\[3\]](#)

Step 1: Formation of S-(2,4,5-trimethylbenzyl)isothiuronium chloride



Detailed Methodology:

- Reactants: **1-(Chloromethyl)-2,4,5-trimethylbenzene** and thiourea.
- Solvent: A protic solvent such as ethanol is typically used.[\[3\]](#)
- Procedure:
  - A solution of **1-(Chloromethyl)-2,4,5-trimethylbenzene** and thiourea in ethanol is heated at reflux.
  - The reaction progress is monitored by TLC.

- Upon completion, the reaction mixture is cooled, and the crystalline S-(2,4,5-trimethylbenzyl)isothiuronium chloride precipitates.
- The solid product is collected by filtration, washed with a cold solvent, and dried.

## Step 2: Hydrolysis to Thiol and Subsequent Alkylation

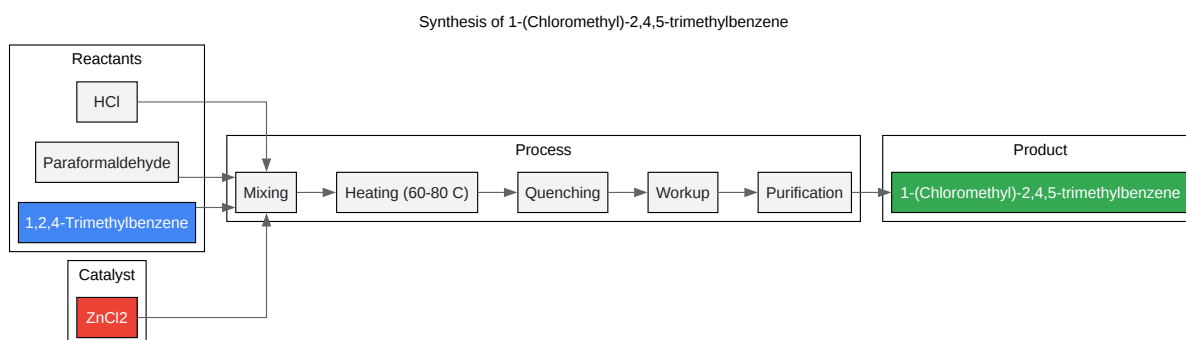
The isothiuronium salt can be hydrolyzed under basic conditions to yield the corresponding thiol, which can then be alkylated to form a thioether.

Reaction:  $[\text{C}_6\text{H}_2(\text{CH}_3)_3(\text{CH}_2\text{SC}(\text{NH}_2)_2)]^+\text{Cl}^- + \text{NaOH} \rightarrow \text{C}_6\text{H}_2(\text{CH}_3)_3(\text{CH}_2\text{SH}) + \dots$

$\text{C}_6\text{H}_2(\text{CH}_3)_3(\text{CH}_2\text{SH}) + \text{R-X} \rightarrow \text{C}_6\text{H}_2(\text{CH}_3)_3(\text{CH}_2\text{SR}) + \text{HX}$

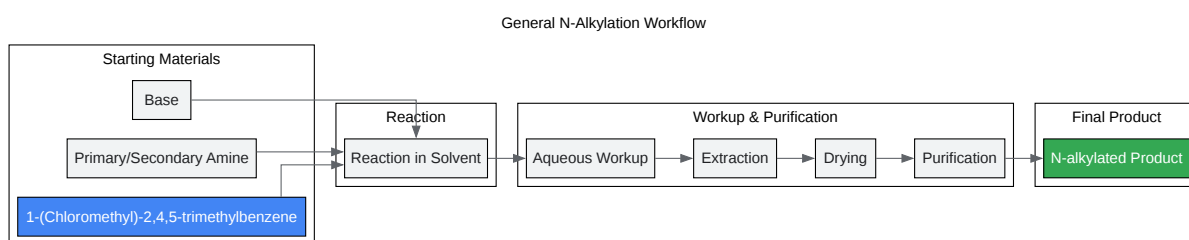
## Visualized Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.



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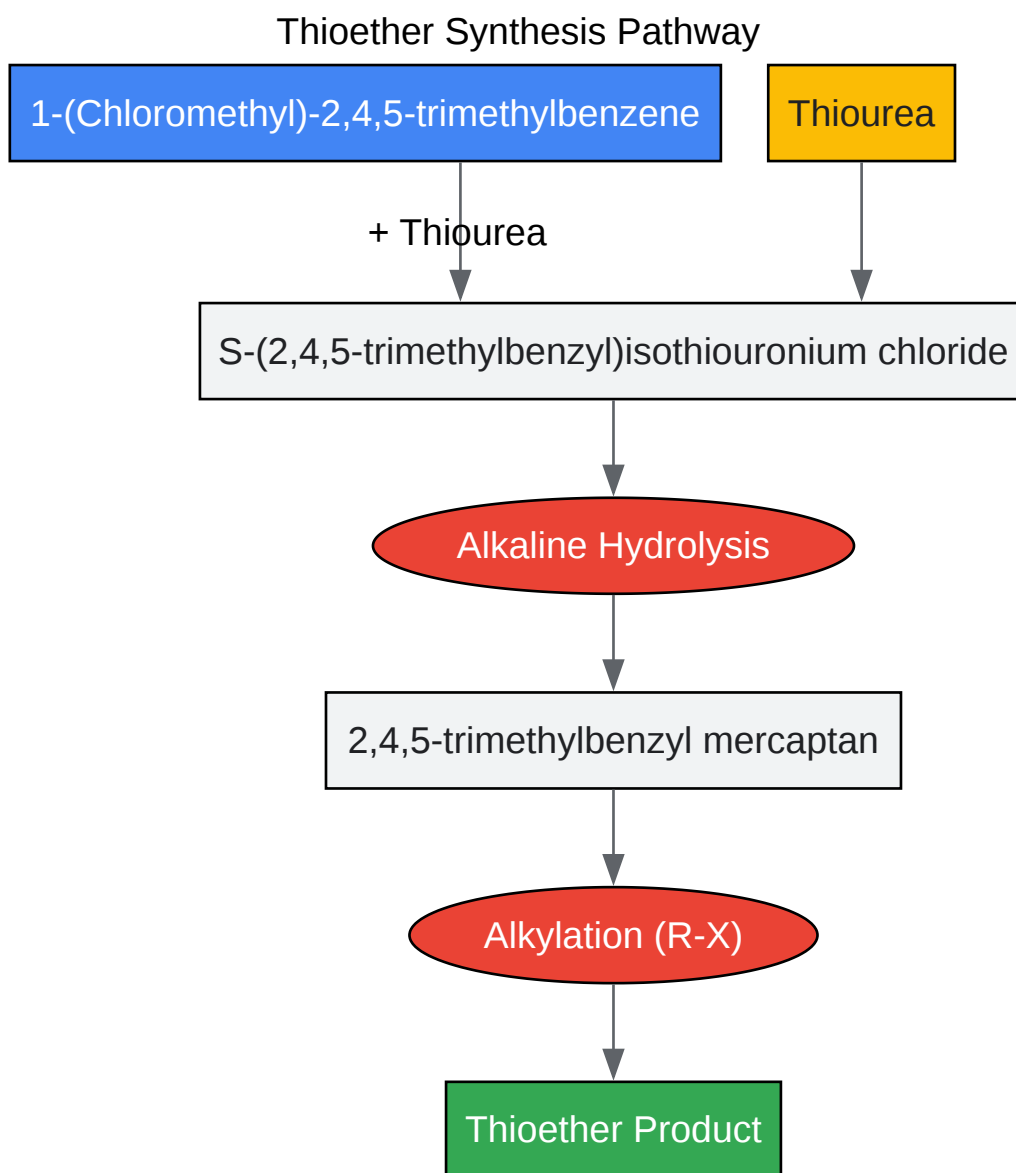
Caption: Workflow for the synthesis of **1-(Chloromethyl)-2,4,5-trimethylbenzene**.



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Caption: General workflow for the N-alkylation of amines.





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Caption: Pathway for the synthesis of thioethers.

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## References

- 1. 2,4,5-TRIMETHYLBENZYL CHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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